H-Thr(tBu)-OMe.HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-HHQFNNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584971 | |
| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-43-0 | |
| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance As a Protected Amino Acid Derivative in Organic and Peptide Chemistry
The primary significance of H-Thr(tBu)-OMe.HCl lies in its role as a carefully designed, protected amino acid. In chemical synthesis, especially when dealing with multifunctional molecules like amino acids, it is crucial to temporarily block certain reactive sites to prevent unwanted side reactions. This compound exemplifies this principle. The tert-butyl group is a bulky and acid-labile protecting group for the hydroxyl function of the threonine side chain. researchgate.netnih.gov This protection is robust enough to withstand a variety of reaction conditions, yet it can be removed cleanly under acidic conditions, typically with trifluoroacetic acid (TFA), often at the final stages of a synthesis. researchgate.net
The methyl ester serves to protect the carboxylic acid, preventing it from interfering with coupling reactions involving the amino group. The hydrochloride salt not only enhances the stability and handling of the compound but also ensures that the amino group is protected in its protonated form, ready for use in subsequent reaction steps after neutralization. This strategic protection scheme is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. researchgate.netbachem.com The use of such protected derivatives allows for the sequential and controlled assembly of amino acids to form complex peptide chains with high precision. bachem.com
Fundamental Role As a Building Block in Complex Molecular Construction
Classical Preparation Routes for Methyl Ester Hydrochlorides
The initial step in the synthesis of this compound often involves the esterification of the parent amino acid, threonine. The formation of the methyl ester hydrochloride is a common and well-established procedure in organic chemistry.
Esterification via Thionyl Chloride and Methanol (B129727) Activation
A widely employed and efficient method for the esterification of amino acids is the Fischer esterification, which for threonine can be effectively carried out using a mixture of methanol and thionyl chloride (SOCl₂). lsu.edudcu.ie In this reaction, thionyl chloride reacts with methanol in situ to generate anhydrous hydrogen chloride (HCl) and methyl sulfite. The generated HCl then acts as a catalyst for the esterification of the carboxylic acid group of threonine with methanol.
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the anhydrous HCl, which activates the carboxyl group towards nucleophilic attack by methanol. A subsequent elimination of water yields the methyl ester. The amino group of threonine is simultaneously protonated by the excess HCl, forming the hydrochloride salt, which protects it from participating in side reactions and also enhances the solubility of the amino acid in the methanolic solution. This one-pot reaction is advantageous as it protects the amino group and esterifies the carboxyl group concurrently. lsu.edu
Optimized Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of threonine methyl ester hydrochloride requires careful control of reaction conditions. Key parameters include temperature, reaction time, and the stoichiometry of the reagents. The addition of thionyl chloride to methanol is a highly exothermic reaction and is typically performed at low temperatures, such as 0°C or even -10°C, to control the reaction rate and prevent the formation of byproducts. lsu.eduprepchem.com After the addition of threonine, the reaction is often allowed to proceed at room temperature for an extended period, typically overnight, to ensure complete conversion. prepchem.comresearchgate.net
Some protocols suggest a subsequent period of reflux to drive the reaction to completion. google.com The excess solvent and thionyl chloride are then removed under reduced pressure, yielding the crude amino acid methyl ester hydrochloride in nearly quantitative yields. prepchem.com Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/hexane or by washing the crude product with a solvent in which the product is insoluble, like diethyl ether, to remove any non-polar impurities. prepchem.comgoogle.com
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Reagents | L-Threonine, Methanol (dry), Thionyl Chloride | Forms methyl ester and hydrochloride salt in one step. | lsu.edu |
| Temperature | Initial cooling (0°C to -10°C) during SOCl₂ addition, then room temperature or reflux. | Controls exothermicity, minimizes side reactions, and drives reaction to completion. | prepchem.comgoogle.com |
| Reaction Time | 12-24 hours | Ensures complete conversion of the starting material. | prepchem.comresearchgate.net |
| Work-up | Evaporation of solvent and excess reagents in vacuo. | Provides crude product in high yield. | prepchem.com |
| Purification | Recrystallization (e.g., from ethyl acetate/hexane) or washing with diethyl ether. | Removes impurities to yield a product of high purity. | prepchem.comgoogle.com |
Strategies for O-tert-Butylation of Threonine Hydroxyl Group
The protection of the hydroxyl group in the threonine side chain is crucial to prevent undesirable side reactions during peptide synthesis. The tert-butyl group is a common choice for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Selective Protection Methodologies
The selective O-tert-butylation of the threonine hydroxyl group is typically achieved after the protection of the carboxyl and amino groups. A common strategy involves the reaction of a suitably protected threonine derivative, such as Z-Thr-OMe, with isobutene in the presence of a strong acid catalyst like concentrated sulfuric acid. google.com The reaction is generally carried out in a non-polar solvent like dichloromethane (B109758) at low temperatures (0–5°C) to ensure selectivity and minimize potential side reactions.
Another approach involves the use of tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH). nii.ac.jp This method has been shown to efficiently tert-butylate both the carboxylic acid and alcohol functionalities of free amino acids. nii.ac.jp For the synthesis of this compound, a multi-step sequence is necessary, starting with the formation of the methyl ester, followed by N-protection, O-tert-butylation, and finally N-deprotection. A patent describes a process where L-threonine methyl ester hydrochloride is first N-protected with a benzyloxycarbonyl (Z) group, followed by O-tert-butylation using isobutene and sulfuric acid. google.com
Mechanistic Insights into tert-Butyl Ether Formation
The formation of a tert-butyl ether from an alcohol, such as the hydroxyl group of threonine, is an acid-catalyzed process. The mechanism involves the protonation of the hydroxyl group by a strong acid, which converts it into a good leaving group (water). However, due to the instability of a primary carbocation, the reaction with the secondary alcohol of threonine proceeds via an Sₙ1-like or E1-like mechanism involving a tert-butyl cation.
In the presence of isobutene and a strong acid (H⁺), the isobutene is protonated to form a stable tertiary carbocation, the tert-butyl cation. The hydroxyl group of the threonine derivative then acts as a nucleophile, attacking the tert-butyl cation. Subsequent deprotonation of the resulting oxonium ion yields the tert-butyl ether. This pathway is favored because it proceeds through a stable tertiary carbocation intermediate. The acidic conditions are crucial for generating the electrophilic tert-butylating agent.
Orthogonal Protecting Group Integration in Multi-Step Syntheses
In the context of multi-step peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. iris-biotech.debiosynth.com Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. The most widely used orthogonal strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.depeptide.com
In this strategy, the α-amino group is temporarily protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group. iris-biotech.de The tert-butyl ether protecting the hydroxyl group of threonine in this compound is perfectly compatible with this strategy. It is stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group at each step of peptide chain elongation. iris-biotech.de
Compatibility with Nα-Protecting Groups (e.g., Fmoc, Z)
Fmoc (9-Fluorenylmethoxycarbonyl) Group: The Fmoc group is the cornerstone of the most common strategy used in modern solid-phase peptide synthesis. researchgate.net Its key advantage is its lability to bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). google.comiris-biotech.de The tert-butyl (tBu) ether protecting the threonine side chain is completely stable under these mild basic conditions. iris-biotech.depeptide.com This orthogonality allows for the selective removal of the Nα-Fmoc group at each coupling step without affecting the tBu-protected side chain. The tBu group is only removed at the final stage of synthesis during the cleavage of the peptide from the resin, which is typically accomplished with strong acids like trifluoroacetic acid (TFA). iris-biotech.de Therefore, Fmoc-Thr(tBu)-OH is the standard derivative used for incorporating threonine in Fmoc-based SPPS. peptide.com
Z (Benzyloxycarbonyl) Group: The benzyloxycarbonyl (Z or Cbz) group is another widely used Nα-protecting group, particularly in solution-phase synthesis. researchgate.net The Z group is stable to the acidic and basic conditions that cleave Boc and Fmoc groups, respectively. It is typically removed by catalytic hydrogenolysis or under strongly acidic conditions (e.g., HBr in acetic acid or HF). researchgate.net The tBu group is stable to the neutral conditions of hydrogenolysis, allowing for an orthogonal deprotection scheme. researchgate.net This compatibility makes the Z/tBu protection strategy viable. However, if strong acid is used to remove the Z group, the tBu ether will likely be cleaved simultaneously, as both are acid-labile. The Z group is less commonly used in standard solid-phase synthesis compared to Fmoc. peptide.com
The compatibility of the tBu side-chain protection with Fmoc and Z Nα-protection is fundamental to the successful synthesis of complex peptides containing threonine.
Sequential Protection and Deprotection Schemes
The synthesis of this compound and its Nα-protected analogues like Fmoc-Thr(tBu)-OH and Z-Thr(tBu)-OH from L-threonine requires a multi-step process. The sequence is designed to selectively protect the carboxyl, side-chain hydroxyl, and α-amino functional groups.
A general synthetic pathway can be outlined as follows:
Carboxyl Group Protection: The synthesis typically begins with the protection of the carboxylic acid of L-threonine as a methyl ester. This is commonly achieved by reacting L-threonine with thionyl chloride (SOCl₂) in methanol (MeOH). rsc.org This reaction yields L-threonine methyl ester hydrochloride (H-Thr-OMe.HCl). google.comgoogle.com
Side-Chain Hydroxyl Group Protection: The next step is the introduction of the acid-labile tert-butyl (tBu) ether onto the side-chain hydroxyl group. This is accomplished by reacting the threonine methyl ester intermediate with isobutene under acidic catalysis (e.g., sulfuric acid). google.comgoogle.comnih.gov This step produces the target compound, H-Thr(tBu)-OMe, which is typically isolated as its hydrochloride salt (this compound).
Nα-Amino Group Protection: For use in peptide synthesis, the α-amino group must be protected.
Fmoc Protection: To prepare Fmoc-Thr(tBu)-OH, the intermediate Thr(tBu)-OMe is first saponified with a base to hydrolyze the methyl ester, yielding Thr(tBu). This is then reacted with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the final product, Fmoc-Thr(tBu)-OH. google.com
Z Protection: An alternative route involves introducing the Z group before the tBu group. H-Thr-OMe.HCl is reacted with benzyl (B1604629) chloroformate to give Z-Thr-OMe. Subsequently, the side chain is protected with isobutene to form Z-Thr(tBu)-OMe. google.com This intermediate can then be used in further steps.
Selective Deprotection: The final desired compound dictates the deprotection strategy. To obtain this compound, an Nα-protected intermediate such as Z-Thr(tBu)-OMe can be subjected to catalytic hydrogenolysis to selectively remove the Z group, followed by treatment with HCl to form the hydrochloride salt. google.com
The following tables summarize the sequential schemes for preparing key threonine derivatives.
Table 1: Synthesis Scheme for this compound and Nα-Fmoc/Z Protected Analogues
| Step | Starting Material | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | L-Threonine | Carboxyl Esterification | SOCl₂, MeOH | H-Thr-OMe.HCl | rsc.orggoogle.comgoogle.com |
| 2A | H-Thr-OMe.HCl | Side-Chain Protection | Isobutene, H₂SO₄ | This compound | google.comgoogle.com |
| 2B | H-Thr-OMe.HCl | Nα-Z Protection | Benzyl chloroformate, Base (e.g., NaOH) | Z-Thr-OMe | google.com |
| 3 | Z-Thr-OMe | Side-Chain Protection | Isobutene, H₂SO₄ | Z-Thr(tBu)-OMe | google.com |
| 4A | Z-Thr(tBu)-OMe | Nα-Deprotection | H₂, Pd/C (Hydrogenolysis) | H-Thr(tBu)-OMe | google.com |
| 4B | Z-Thr(tBu)-OMe | Ester Saponification | Base (e.g., NaOH) | Z-Thr(tBu)-OH | google.com |
| 4C | Thr(tBu)-OMe | Ester Saponification & Nα-Fmoc Protection | 1. Base (Saponification) 2. Fmoc-OSu | Fmoc-Thr(tBu)-OH | google.com |
Table 2: Overview of Protecting Group Compatibility
| Protecting Group | Functionality Protected | Stable To | Cleaved By | Reference |
|---|---|---|---|---|
| Fmoc | α-Amino | Mild Acid, Hydrogenolysis | Base (e.g., Piperidine) | iris-biotech.de |
| Z (Cbz) | α-Amino | Base, Mild Acid | Catalytic Hydrogenolysis, Strong Acid (HBr, HF) | researchgate.net |
| tBu (tert-Butyl) | Side-Chain Hydroxyl | Base, Catalytic Hydrogenolysis | Strong Acid (e.g., TFA) | iris-biotech.depeptide.com |
| OMe (Methyl ester) | Carboxyl | Mild Acid/Base | Saponification (Base, e.g., NaOH, LiOH) | google.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| O-tert-Butyl-L-threonine methyl ester hydrochloride | This compound |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| Benzyloxycarbonyl | Z or Cbz |
| tert-Butyl | tBu |
| Methyl ester | OMe |
| Trifluoroacetic acid | TFA |
| Dimethylformamide | DMF |
| Thionyl chloride | SOCl₂ |
| Methanol | MeOH |
| L-Threonine methyl ester hydrochloride | H-Thr-OMe.HCl |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |
| Nα-Fmoc-O-tert-butyl-L-threonine | Fmoc-Thr(tBu)-OH |
| Nα-Z-O-tert-butyl-L-threonine | Z-Thr(tBu)-OH |
| Nα-Z-L-threonine methyl ester | Z-Thr-OMe |
| Nα-Z-O-tert-butyl-L-threonine methyl ester | Z-Thr(tBu)-OMe |
| O-tert-Butyl-L-threonine | Thr(tBu) |
| tert-Butyloxycarbonyl | Boc |
H Thr Tbu Ome.hcl in Peptide Synthesis and Assembly
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. lsu.edu H-Thr(tBu)-OMe.HCl finds specific applications within this methodology.
In SPPS, the first amino acid is anchored to a solid support, or resin. lsu.edu While this compound itself is not directly attached to the resin due to its protected C-terminus, it serves as a precursor for the preparation of the corresponding N-protected amino acid, such as Fmoc-Thr(tBu)-OH or Boc-Thr(tBu)-OH. These N-protected forms are then coupled to the resin. For instance, Fmoc-Thr(tBu)-OH can be attached to a variety of resins, like the 2-chlorotrityl chloride resin, to initiate the peptide chain synthesis. The choice of resin is critical as it dictates the conditions for the final cleavage of the peptide from the solid support. nih.govbachem.com
The tert-butyl protecting group on the threonine side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and deprotection step. bachem.comnih.gov This orthogonal protection strategy is fundamental to the success of Fmoc-based SPPS.
Once the first amino acid is anchored to the resin, the peptide chain is elongated in a sequential manner from the C-terminus to the N-terminus. bachem.com In this process, derivatives like Fmoc-Thr(tBu)-OH, synthesized from precursors such as this compound, are sequentially coupled to the growing peptide chain. Each coupling cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. nih.gov
The steric hindrance from the bulky tert-butyl group on the threonine side chain can sometimes pose challenges during the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to ensure complete incorporation. acs.org
Utilization in Solution-Phase Peptide Synthesis (SolPSS)
Solution-phase peptide synthesis (SolPSS) offers an alternative to SPPS, particularly for the synthesis of shorter peptides or for large-scale production. bachem.com this compound is a valuable reagent in this approach.
In SolPSS, the formation of the amide bond between two amino acid derivatives occurs in a suitable solvent. This compound, with its free amino group, can act as the nucleophile that attacks the activated carboxyl group of an N-protected amino acid. A variety of coupling reagents and activators are employed to facilitate this reaction.
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as N-hydroxysuccinimide (HOSu) or Oxyma Pure to minimize side reactions and epimerization. nih.gov Other effective coupling reagents include phosphonium (B103445) salts like HBTU and propylphosphonic anhydride (B1165640) (T3P®). acs.orgnih.govmdpi.com For example, this compound has been successfully coupled with N-protected amino acids using T3P® in the presence of a base like diisopropylethylamine (DIPEA). nih.govmdpi.com
The choice of coupling reagent can significantly impact the reaction's efficiency and the purity of the resulting dipeptide.
Table 1: Coupling Reagents Used with this compound in SolPSS
| N-Protected Amino Acid | Coupling Reagent/Activator | Base | Solvent | Product | Reference |
| Isoxazoline-based carboxylic acid | T3P® | DIPEA | DCM | Dipeptide derivative | nih.gov |
| Cbz-Phe-OH | HBTU | DIPEA | Dichloromethane (B109758) | Dipeptide | acs.org |
| N-Fmoc-amino acids | T3P® | DIPEA | Various | Dipeptides | mdpi.com |
This table is generated based on available research data and is not exhaustive.
The solvent plays a critical role in SolPSS, influencing the solubility of reactants, the reaction rate, and the potential for side reactions. Common solvents for peptide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). nih.govgoogle.com
The selection of an appropriate solvent is crucial for maximizing the yield and purity of the peptide product. For instance, in the synthesis of a dipeptide using this compound, dichloromethane has been effectively used as the reaction solvent. acs.orgnih.gov Greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone are also being explored to improve the sustainability of peptide synthesis. acs.org The solubility of this compound and the other reactants in the chosen solvent system is a key consideration for achieving efficient coupling. nih.govmedchemexpress.com
Advanced Synthetic Techniques Utilizing this compound
Beyond conventional SPPS and SolPSS, this compound is also employed in more advanced synthetic strategies. One such application is in convergent synthesis, where smaller, protected peptide fragments are synthesized in solution and then coupled together on a solid support or in solution. acs.org this compound can be a starting material for the synthesis of these di- or tri-peptide fragments. For example, a dipeptide fragment like Boc-Thr(tBu)-Pro-OH can be synthesized and then condensed with another dipeptide fragment to form a tetrapeptide. google.com
Furthermore, this compound has been utilized in domino reactions, such as a reductive amination-lactamization process, to create more complex molecular scaffolds. In one study, H-Thr(tBu)-OMe reacted with an aldehyde to form a lactam, demonstrating its utility in constructing peptidomimetics despite its steric bulk. acs.org These advanced techniques highlight the versatility of this compound as a building block in modern synthetic organic chemistry.
Continuous Flow Synthesis and Mechanochemical Approaches (e.g., Reactive Extrusion)
Modern advancements in peptide synthesis are increasingly focused on green and sustainable methods, with continuous flow synthesis and mechanochemistry emerging as powerful alternatives to traditional batch processes. While specific literature detailing the use of this compound in these exact applications is nascent, its classification as an amino acid methyl ester hydrochloride makes it a relevant building block for such technologies.
Continuous Flow Synthesis:
Continuous flow processes offer significant advantages, including enhanced safety, scalability, and process control. whiterose.ac.uk In the context of peptide synthesis, flow reactors, particularly continuous stirred-tank reactors (CSTRs), have been engineered to facilitate the rapid formation of di- and tripeptides. whiterose.ac.uk These systems often rely on the reaction of N-carboxyanhydrides (NCAs) with unprotected amino acids in aqueous environments under tightly controlled pH and temperature to minimize side reactions. whiterose.ac.uk The use of amino acid esters as nucleophiles is also a common strategy in flow-based peptide coupling. durham.ac.uk this compound, with its protected side chain and esterified C-terminus, is a suitable candidate for such flow processes, where it can be deprotected in-line to reveal the free amine for subsequent coupling reactions.
Mechanochemical Approaches and Reactive Extrusion:
Mechanochemistry, particularly techniques like ball milling and reactive extrusion, offers a solvent-free or solvent-minimized route to peptide bond formation. researchgate.netresearchgate.net These methods have been successfully applied to the synthesis of dipeptides and even short therapeutic peptides like aspartame. taltech.ee A general approach involves the coupling of N-protected amino acids with amino acid methyl ester hydrochlorides in the presence of a coupling reagent and a base. researchgate.net
Reactive extrusion, a scalable mechanochemical technique, has been shown to be highly efficient for peptide synthesis. researchgate.net In this process, a pre-mixed blend of an N-protected amino acid, an amino acid ester hydrochloride, a coupling agent, and a base (often with a liquid additive to facilitate mixing) is fed into a twin-screw extruder. researchgate.net The mechanical forces and controlled temperature within the extruder promote rapid peptide bond formation. researchgate.net Given that hydrochloride salts of amino acid esters are standard starting materials in these protocols, this compound is a suitable precursor for incorporation into peptide chains via reactive extrusion. researchgate.netresearchgate.net
A comparative study on dipeptide synthesis highlighted the superior space-time yield (STY) of reactive extrusion over traditional solution-phase and ball-milling methods, underscoring its industrial potential.
| Synthesis Method | Dipeptide Example | Space-Time Yield (g cm⁻³ day⁻¹) |
| Reactive Extrusion | Boc-Trp-Gly-OMe | 48.0 |
| Ball-Milling | Boc-Trp-Gly-OMe | 2.6 |
| Solution-Phase | Boc-Trp-Gly-OMe | 1.8 |
Automated Parallel Synthesis of N-Alkylated Amino Esters
N-alkylated amino acids are crucial components in peptidomimetics, enhancing proteolytic stability and modulating biological activity. This compound serves as a valuable starting material in the automated parallel synthesis of N-alkylated amino esters.
A key methodology involves the reductive alkylation of α-amino methyl ester hydrochlorides. acs.org In this process, the amino group of this compound reacts with an aldehyde in the presence of a reducing agent to form a secondary amine, effectively introducing an alkyl group onto the nitrogen atom. This approach has been successfully automated, allowing for the generation of a diverse range of N-alkylated amino esters in gram quantities. acs.org
The synthesis of N-benzyl-O-tert-butyl-L-threonine methyl ester provides a clear example. Here, this compound is reacted with benzaldehyde (B42025) and a reducing agent. The tert-butyl group on the side-chain hydroxyl remains stable under these conditions, a critical feature for maintaining the integrity of the amino acid side chain. acs.org This method is compatible with a variety of amino acid methyl esters bearing acid-labile protecting groups, demonstrating its broad applicability. acs.org
| Starting Amino Acid Ester HCl | Aldehyde | Product |
| This compound | Benzaldehyde | N-Bzl-Thr(tBu)-OMe |
| H-Ala-OMe.HCl | Benzaldehyde | N-Bzl-Ala-OMe |
| H-Phe-OMe.HCl | Benzaldehyde | N-Bzl-Phe-OMe |
| H-Ser(tBu)-OMe.HCl | Benzaldehyde | N-Bzl-Ser(tBu)-OMe |
The resulting N-alkylated amino esters can then be hydrolyzed to the corresponding N-alkylated amino acids or directly incorporated into peptide chains, offering a versatile platform for creating modified peptides with enhanced therapeutic properties. acs.org
Ligating Agents and Auxiliary-Mediated Approaches
Chemical ligation techniques are powerful tools for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. This compound and its derivatives can participate in these reactions, acting as key building blocks in the assembly of complex peptide structures.
Ligating Agents:
In certain ligation strategies, amino acid esters like this compound can act as nucleophiles. A notable example involves a domino process where an aldehyde-containing molecule reacts with H-Thr(tBu)-OMe via reductive amination, followed by a lactamization step. acs.org This reaction, which proceeds in good yield despite the steric hindrance of the threonine derivative, demonstrates the utility of H-Thr(tBu)-OMe in forming new heterocyclic peptide structures. acs.org The formation of a tripeptide through this method with high diastereoselectivity further highlights the potential of this approach for peptide diversification and ligation. acs.org
Auxiliary-Mediated Approaches:
Auxiliary-mediated ligation is a strategy that extends the principles of native chemical ligation (NCL) to amino acids other than cysteine. pnas.org This method involves the use of a temporary thiol-containing auxiliary group attached to the N-terminus of one peptide fragment, which facilitates ligation with a C-terminal thioester of another fragment. pnas.org While direct studies detailing the use of this compound in this context are limited, the general principles allow for the incorporation of any amino acid at the ligation site, including threonine. The development of salicylaldehyde (B1680747) ester-mediated ligation at serine and threonine residues represents a significant advancement, enabling the efficient coupling of unprotected peptide fragments at these key amino acids. pnas.org The synthesis of the requisite peptide salicylaldehyde ester precursors is achieved through Fmoc-solid-phase peptide synthesis in a manner that prevents epimerization. pnas.org
Enabling the Synthesis of Diverse Peptide Architectures
The unique structural features of this compound, namely the protected side-chain hydroxyl group and the C-terminal methyl ester, make it a versatile building block for the synthesis of a wide array of peptide structures. From simple linear chains to complex modified analogs and vast combinatorial libraries, this compound provides chemists with a reliable tool for peptide design and construction.
Preparation of Linear Oligopeptides and Polypeptides
The synthesis of linear peptides, the fundamental backbone of many biologically active molecules, is a primary application for this compound. It can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS).
In solution-phase synthesis , this compound can be coupled with an N-protected amino acid to form a dipeptide. The methyl ester can then be saponified to the free carboxylic acid, allowing for further chain elongation. A study on the synthesis of a trifluoromethyl-threonine containing dipeptide, Fmoc-tfT(tBu)-Phe-OMe, illustrates a typical solution-phase coupling where an Fmoc-protected amino acid is reacted with a phenylalanine methyl ester. nih.gov this compound can be readily employed in similar coupling schemes after neutralization of the hydrochloride salt.
In Fmoc-based SPPS , while Fmoc-Thr(tBu)-OH is the more common building block, this compound can be used to prepare the initial resin-bound amino acid. For instance, the methyl ester can be hydrolyzed, and the resulting H-Thr(tBu)-OH can be attached to a resin support. Alternatively, in certain strategies, the amino acid methyl ester can be directly involved in the synthesis of peptide fragments that are later coupled on a solid support or in solution. The tert-butyl protecting group on the threonine side chain is stable to the piperidine (B6355638) treatment used for Fmoc group removal during SPPS but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. google.com
The synthesis of adenylylated serine and threonine-containing peptides highlights the compatibility of the Thr(tBu) moiety with complex, multi-step SPPS protocols, demonstrating its robustness in the construction of modified linear oligopeptides. researchgate.net
Access to C-Terminally Modified Peptide Analogs
Modification of the C-terminus of a peptide can significantly impact its biological properties, including stability, receptor binding, and pharmacokinetic profile. This compound is an excellent starting material for generating such analogs. The C-terminal methyl ester can be converted into a variety of other functional groups.
For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse array of amides. Furthermore, the ester can be reduced to the corresponding alcohol, yielding a C-terminal threoninol residue.
A review of recent advances in the synthesis of C-terminally modified peptides highlights several strategies where amino acid methyl esters are key intermediates. nih.gov One such method involves a zinc-mediated transamidation of C-terminal peptide amides with amino acid esters, including H-Leu-OMe.HCl and H-Phe-OMe.HCl, to form dipeptides with high yields. nih.gov This demonstrates the feasibility of using this compound as a nucleophile in similar C-terminal elongation or modification reactions.
| Boc-AA-tBu-nic | H-AA-XR₃·HCl | Isolated Yield (%) |
| Boc-Phe-NH-tBu-nic | H-Phe-OMe·HCl | 95 |
| Boc-Pro-NH-tBu-nic | H-Leu-OMe·HCl | 95 |
| Boc-Met-NH-tBu-nic | H-Trp-OBn·HCl | 80 |
The data above illustrates the successful use of various amino acid methyl ester hydrochlorides in zinc-mediated transamidation, a method applicable for creating C-terminally modified peptides.
Construction of Combinatorial Peptide Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. This compound is a valuable building block for the creation of peptide and peptidomimetic libraries due to its protected side chain and reactive termini.
In the construction of a combinatorial library designed to identify a trypsin inhibitor, O-tert-butyl-L-threonine-methyl ester was explicitly listed as one of the 18 amine building blocks used in the synthesis. core.ac.ukpnas.org The library was constructed by reacting a core molecule with a set of protected amino acid esters, including the threonine derivative. core.ac.ukpnas.org After the library was assembled, the protecting groups were removed to generate the final library of compounds for screening. pnas.org The use of the methyl ester and tert-butyl ether protecting groups in this compound is fully compatible with this type of synthetic strategy.
The "split-mix" synthesis method is a common approach for generating one-bead-one-compound (OBOC) libraries. sigmaaldrich.com In this method, resin beads are divided into multiple pools, and a different amino acid is coupled to the beads in each pool. The pools are then combined, mixed, and re-divided for the next coupling cycle. sigmaaldrich.com While typically Nα-Fmoc protected amino acids are used, the preparation of custom building blocks derived from this compound for incorporation into such libraries is a feasible strategy.
| Building Block Number | Protected Amino Acid Reagent Used |
| 1 | Glycine-methyl ester |
| 2 | L-alanine-tert-butyl ester |
| 3 | O-tert-butyl-L-serine-tert-butyl ester |
| 10 | O-tert-butyl-L-threonine-methyl ester |
| 15 | L-phenylalanine-tert-butyl ester |
| 18 | O-tert-butyl-L-tyrosine-methyl ester |
This table shows a selection of the building blocks, including O-tert-butyl-L-threonine-methyl ester, used in the synthesis of a combinatorial library. pnas.org
Synthesis of Bioactive Peptidomimetics and Reactive Peptide Intermediates (e.g., α-Amino Aldehydes)
The protected amino acid derivative, this compound, serves as a valuable chiral building block in the synthesis of complex molecular structures such as bioactive peptidomimetics and reactive peptide intermediates. Its inherent structural features—a protected hydroxyl group, a methyl ester, and a free amine—allow for its strategic incorporation into a variety of synthetic pathways.
Synthesis of Bioactive Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. This compound is utilized in the construction of these mimics, particularly in reactions that form non-peptidic backbones.
One notable application is in domino reactions involving reductive amination. For instance, research has demonstrated the use of this compound in a reductive amination–lactamization process to create complex lactam structures, which are common scaffolds in peptidomimetics. acs.orgacs.org In a specific example, H-Thr(tBu)-OMe reacted with an aldehyde precursor in methanol (B129727). This process, which involves the formation of an imine followed by an intramolecular cyclization and reduction, yielded a substituted lactam. acs.org Despite the steric hindrance presented by the bulky tert-butyl group, the reaction proceeded with a moderate yield, highlighting the utility of H-Thr(tBu)-OMe as a nucleophile in constructing these constrained cyclic structures. acs.org
A study detailed the reaction of an aldehyde with H-Thr(tBu)-OMe through a reductive amination–lactamization process, resulting in the formation of a dipeptidic γ-lactam. acs.org This transformation is significant as it introduces a conformational constraint into the peptide backbone, a common strategy in the design of bioactive peptidomimetics. acs.org The reaction proceeded without epimerization, preserving the stereochemical integrity of the original amino acid. google.com
Detailed Research Finding: Reductive Amination-Lactamization
| Reactants | Reagents/Conditions | Product | Yield | Ref |
| Aldehyde 13, H-Thr(OtBu)-OMe·HCl | Dry Methanol | (2S,3S)-3-(tert-Butoxy)-2-((S)-3-((methoxycarbonyl)amino)-2-oxo-1-pyrrolidinyl)butanoate (Lactam 18) | 59% | acs.org |
Synthesis of Reactive Peptide Intermediates: α-Amino Aldehydes
α-Amino aldehydes are highly valuable reactive intermediates in organic synthesis, particularly for the construction of enzyme inhibitors and other complex molecules. The direct conversion of this compound to its corresponding α-amino aldehyde, H-Thr(tBu)-H, is not a single-step process due to the presence of the reactive free amine. The synthesis requires a multi-step approach involving N-protection, reduction of the methyl ester, and subsequent deprotection.
The general and established method for producing α-amino aldehydes from amino acid esters is the reduction of the ester functionality using a hydride reducing agent. thieme-connect.de This reduction must be carefully controlled to prevent over-reduction to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation at low temperatures. thieme-connect.de
Research has specifically documented the reduction of Z-Thr(tBu)-OMe to the aldehyde Z-Thr(tBu)-H in a 53% yield using DIBAL-H. thieme-connect.de This demonstrates that the Thr(tBu)-OMe core is amenable to this type of conversion. To synthesize the target α-amino aldehyde from this compound, a similar synthetic sequence would be employed.
Proposed Synthetic Pathway for α-Amino Aldehyde Formation
| Step | Description | Starting Material | Key Reagents | Intermediate/Product | Ref |
| 1 | N-Protection | This compound | Z-Cl (Benzyl chloroformate), Base | Z-Thr(tBu)-OMe | google.com |
| 2 | Ester Reduction | Z-Thr(tBu)-OMe | DIBAL-H, Toluene, -50°C | Z-Thr(tBu)-H | thieme-connect.de |
| 3 | N-Deprotection | Z-Thr(tBu)-H | H₂, Pd/C (Catalytic Hydrogenation) | H-Thr(tBu)-H | thieme-connect.de |
This sequence begins with the protection of the amino group, typically with a group stable to the reduction conditions but easily removable, such as the benzyloxycarbonyl (Z) group. google.com The resulting N-protected ester is then reduced to the aldehyde. thieme-connect.de Finally, removal of the protecting group, for example by catalytic hydrogenation for the Z-group, would yield the desired α-amino aldehyde. thieme-connect.de The aldehyde is often protected in situ as a semicarbazone for stability during subsequent reactions. thieme-connect.de
Stereochemical Control and Epimerization Mitigation in H Thr Tbu Ome.hcl Chemistry
Preservation of Chiral Integrity during Esterification and Protection
The synthesis of H-Thr(tBu)-OMe.HCl involves two key chemical modifications of L-threonine: esterification of the carboxylic acid to a methyl ester and protection of the side-chain hydroxyl group as a tert-butyl ether. Each of these steps carries a potential risk of epimerization at the α-carbon (Cα), which would lead to the formation of the undesired D-allo-threonine diastereomer.
Esterification: The conversion of the carboxylic acid to a methyl ester is typically achieved under acidic conditions, for instance, using thionyl chloride in methanol (B129727). While effective, these conditions can promote racemization. The mechanism often involves the formation of an oxazoline (B21484) intermediate, which can lead to inversion of stereochemistry. google.com To mitigate this, reaction conditions must be carefully controlled, employing low temperatures and minimizing reaction times. Alternative, milder esterification methods can also be employed to preserve the stereochemical integrity of the threonine backbone.
Tert-Butyl Ether Protection: The introduction of the tert-butyl (tBu) protecting group on the side-chain hydroxyl function is another critical step. This is often accomplished using reagents like isobutylene (B52900) in the presence of a strong acid catalyst. Similar to esterification, acidic conditions can pose a risk to the chiral center. The choice of catalyst and solvent system is crucial to minimize epimerization. Researchers have explored various methods for protecting alcohols as tert-butyl ethers to optimize yields while maintaining stereochemical purity. researchgate.net
An epimerization-free method for preparing peptide salicylaldehyde (B1680747) esters, which are precursors in some ligation strategies, has been developed using Fmoc-solid-phase peptide synthesis (SPPS). This highlights the possibility of achieving high stereochemical purity through careful methodological choices. pnas.org
Factors Influencing Racemization during Peptide Coupling Reactions
Several factors can influence the extent of racemization:
Activation Method: The activation of the carboxylic acid group is a prerequisite for amide bond formation. However, this activation can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to racemization. bibliomed.org The choice of coupling reagent is therefore critical. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. peptide.combachem.com Newer reagents like COMU have shown greater coupling efficiency and reduced epimerization. acs.org
Base: The presence of a tertiary base, often required for the coupling reaction, can promote epimerization by facilitating the abstraction of the α-proton. mdpi.com The strength and concentration of the base must be carefully considered. Studies have shown that using a weaker base like 2,4,6-trimethylpyridine (B116444) (TMP) can lead to high yields with low epimerization, especially in the synthesis of complex glycopeptides. researchgate.netnih.gov
Solvent: The polarity of the solvent can influence the rate of racemization. researchgate.net Solvents like dimethylformamide (DMF), while common in peptide synthesis, can sometimes promote epimerization more than less polar alternatives. researchgate.net
Amino Acid Structure: The intrinsic properties of the amino acid itself play a role. Threonine is known to be more sterically hindered than serine, which can lead to slower coupling rates and potentially more time for epimerization to occur. nih.govnih.gov
The following table summarizes the influence of various factors on the epimerization of amino acids during peptide synthesis:
| Factor | Influence on Epimerization | Mitigation Strategies |
| Coupling Reagent | Highly influential; some reagents are more prone to causing racemization than others. | Use of additives like HOBt or HOAt; employing modern, low-racemization reagents (e.g., COMU, HATU with specific bases). peptide.comacs.org |
| Base | Strong bases and high concentrations increase the risk of α-proton abstraction. | Use of weaker bases (e.g., TMP) and stoichiometric amounts. researchgate.netnih.gov |
| Solvent | Solvent polarity can affect the stability of the enolate intermediate. | Optimization of the solvent system; considering less polar alternatives to DMF where appropriate. researchgate.net |
| Temperature | Higher temperatures can accelerate the rate of epimerization. | Performing couplings at or below room temperature. |
| Pre-activation Time | Longer pre-activation times can lead to increased epimerization. nih.gov | Minimizing the time between activation and coupling. |
Methodologies for Stereoselective Synthesis of Threonine Derivatives (e.g., D-allo-Threonine analogs)
While the primary goal is often to preserve the natural L-threonine stereochemistry, there are instances where the synthesis of its diastereomers, such as D-allo-threonine, is desired for specific applications in drug development and biochemical research. chemimpex.comchemimpex.com Several methodologies have been developed for the stereoselective synthesis of these derivatives.
One common approach involves the epimerization of readily available L-threonine. This can be achieved using catalysts like salicylaldehyde in acetic acid. researchgate.net The resulting mixture of L-threonine and D-allo-threonine can then be separated.
Biocatalytic methods have also emerged as powerful tools for stereoselective synthesis. Threonine aldolases, for example, can be used to catalyze the aldol (B89426) condensation between glycine (B1666218) and acetaldehyde (B116499) to produce threonine and allo-threonine with high diastereoselectivity and enantiomeric excess. rsc.orgrsc.orgtandfonline.com Directed evolution of these enzymes can further enhance their selectivity for the desired stereoisomer. tandfonline.com Serine hydroxymethyltransferase from Escherichia coli has also been utilized for the diastereospecific formation of L-allo-threonine. nih.gov
A chemical synthesis route to D-threonine involves the epimerization of D-allo-threonine. This can be accomplished by converting the hydroxyl group to a leaving group, followed by nucleophilic substitution with inversion of configuration. For instance, treatment of N-benzoyl-D-allothreonine benzyl (B1604629) ester with thionyl chloride can lead to the formation of an oxazoline intermediate, which upon hydrolysis yields the D-threonine derivative. google.com
Impact of Reaction Conditions and Reagent Choice on Diastereomeric Purity
The final diastereomeric purity of a peptide containing a threonine residue is a culmination of the stereochemical outcomes of each synthetic step. As discussed, the choice of reagents and reaction conditions at every stage—from initial protection and esterification to each subsequent peptide coupling—is critical.
The diastereomeric purity is often assessed using analytical techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov These methods can separate and quantify the different stereoisomers, allowing for the precise determination of the diastereomeric excess (de).
Systematic studies have been conducted to evaluate the impact of different coupling conditions on epimerization. For instance, in the synthesis of glycopeptides, a comparison of various coupling reagents and bases revealed that certain combinations, such as HATU/HOAt/TMP, provide excellent yields with minimal epimerization (≤3%). nih.gov In contrast, other commonly used conditions can lead to substantial amounts of the undesired epimer, in some cases becoming the major product. researchgate.net
The following table presents data from a study on the coupling of glycosylated serine derivatives, which provides insights applicable to threonine, highlighting the dramatic effect of the chosen base on epimerization levels.
| Coupling Conditions (Reagent Ratio) | Base | % Epimerization |
| HATU/HOAt/Base/Amino Acid (1:1:2:1) | DIPEA | High |
| HATU/HOAt/Base/Amino Acid (1:1:1:1) | TMP | ≤3% |
| DCC/HOBt/Amino Acid (6:6:1) | N/A | ≤3% |
Data adapted from studies on glycosylated amino acids, illustrating the principle for related systems. nih.gov
These findings underscore the necessity of careful optimization and selection of reagents and conditions to control the stereochemical outcome and ensure the synthesis of diastereomerically pure peptides containing this compound.
Protecting Group Strategies and Their Chemical Reactivity Profile
The O-tert-Butyl (tBu) Group: Role in Side-Chain Protection
The tert-butyl (tBu) group is a widely used acid-labile protecting group for the hydroxyl function of amino acids like serine and threonine. nih.govpeptide.com Its primary function is to prevent the side-chain hydroxyl group from participating in undesirable reactions, such as O-acylation, during the activation and coupling of the carboxylic acid moiety.
The O-tert-butyl ether is renowned for its stability across a broad spectrum of chemical environments, which is a crucial attribute for a side-chain protecting group in multi-step peptide synthesis. researchgate.net It is exceptionally stable under basic conditions, making it fully compatible with the piperidine (B6355638) solutions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) Nα-protecting group in solid-phase peptide synthesis (SPPS). peptide.com Furthermore, the tBu group is resistant to standard reductive cleavage conditions, such as catalytic hydrogenolysis, which are used to remove benzyl-type (e.g., Cbz, Bn) protecting groups. libretexts.orguwindsor.ca Its stability to nucleophiles and many oxidizing agents is also a significant advantage. organic-chemistry.orgthieme-connect.com However, its defining characteristic is its lability under strongly acidic conditions. researchgate.netorganic-chemistry.org
| Condition Category | Reagent/Environment | Stability of O-tBu Group |
| Basic | Piperidine (20-50% in DMF) | Stable |
| LiOH, NaOH | Stable | |
| Reductive | H2/Pd, PtO2 (Catalytic Hydrogenolysis) | Stable uwindsor.ca |
| Na/NH3 (Birch Reduction) | Unstable uwindsor.ca | |
| Acidic | Trifluoroacetic Acid (TFA) | Labile (Cleaved) researchgate.net |
| Hydrogen Chloride (HCl) | Labile (Cleaved) researchgate.net | |
| Weak Acids (e.g., Acetic Acid) | Generally Stable |
The removal of the O-tBu group is most commonly achieved through acidolysis. In the context of Fmoc-based SPPS, the tBu group is typically removed during the final "global deprotection" step, which involves treating the fully assembled peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). peptide.comacs.org
The principle of orthogonality in protecting group strategy is paramount in complex synthesis. An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others. The tBu group is orthogonal to the Fmoc group (cleaved by base) and the Cbz group (cleaved by hydrogenolysis). This allows for a flexible and controlled synthetic strategy.
While strong acids like TFA are effective, milder and more selective methods have been developed to cleave tBu ethers, which can be useful when other acid-sensitive moieties are present in a molecule. These methods often employ Lewis acids or specific catalytic systems.
| Cleavage Method | Reagents and Conditions | Selectivity and Notes |
| Strong Acidolysis | 95% Trifluoroacetic Acid (TFA) in H2O/Scavengers | Standard method for final deprotection in Fmoc-SPPS. Cleaves tBu, Boc, and other highly acid-labile groups. acs.org |
| Lewis Acid Catalysis | CeCl3·7H2O / NaI in Acetonitrile (B52724) | A milder system for deprotection of t-butyl ethers and esters. organic-chemistry.orgresearchgate.netacs.org |
| Zinc Bromide (ZnBr2) | Can promote the deprotection of tBu groups. researchgate.net | |
| Heterogeneous Catalysis | Silica Gel in Refluxing Toluene | A mild method reported for the selective cleavage of t-butyl esters over t-butyl ethers. researchgate.net |
| Radical Cation Catalysis | Tris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilane | A catalytic protocol for mild OtBu deprotection under non-acidic conditions. acs.orgorganic-chemistry.org |
The tert-butyl group is sterically bulky. This bulkiness effectively shields the side-chain hydroxyl group, contributing to its stability and preventing unwanted reactions. However, this steric hindrance can also influence the reactivity of the parent amino acid derivative during peptide synthesis. While the primary site of reaction during coupling is the N-terminal amine, significant steric bulk on the side chain can potentially slow down coupling rates, particularly when coupling to a sterically hindered N-terminal amino acid on the growing peptide chain. ub.edu Careful selection of coupling reagents, such as HATU or PyBOP, can help overcome slower reaction kinetics. ub.edu
The Methyl Ester (OMe) Group: Role in Carboxyl Protection
The methyl ester is one of the simplest and most common protecting groups for the carboxylic acid functionality. libretexts.org In H-Thr(tBu)-OMe.HCl, it protects the C-terminus, allowing the threonine derivative to be used as the starting amino acid in solution-phase synthesis or to be coupled to a resin in SPPS after saponification. The primary purpose is to mask the acidic proton and prevent the carboxylate from engaging in side reactions. ddugu.ac.in
The formation of methyl esters is typically straightforward. Common methods include Fisher esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, or reaction with diazomethane. uh.eduvanderbilt.edu
Cleavage of the methyl ester is most frequently accomplished by saponification, which involves hydrolysis under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). uh.eduvanderbilt.edu Acid-catalyzed hydrolysis is also possible but often requires harsher conditions. libretexts.orgreddit.com A significant challenge arises in Fmoc-based strategies, where standard basic hydrolysis conditions are incompatible with the base-labile Fmoc group. nih.gov This has led to the development of milder, orthogonal deprotection methods that preserve the Fmoc group. nih.govnih.gov
| Process | Method/Reagents | Typical Conditions | Notes |
| Formation | Fisher Esterification | Methanol (MeOH), HCl (catalyst) | A classic and common method. vanderbilt.edu |
| Diazomethane (CH2N2) | Ethereal solution | Highly efficient but uses a toxic and explosive reagent. uh.eduvanderbilt.edu | |
| Cleavage (Hydrolysis) | Saponification (Basic) | LiOH or NaOH in THF/H2O | The most common method; incompatible with base-labile groups like Fmoc. uh.eduvanderbilt.edunih.gov |
| Acid Hydrolysis | Aqueous HCl or H2SO4, heat | Generally requires strong conditions. libretexts.orgreddit.com | |
| Orthogonal Cleavage | AlCl3 / N,N-dimethylaniline | A system for selective deprotection in the presence of Fmoc groups. nih.govresearchgate.net | |
| Orthogonal Cleavage | Calcium(II) Iodide (CaI2) | Used as a protective agent for the Fmoc group during mild ester hydrolysis. nih.gov |
However, if the methyl ester needs to be removed while other acid-labile groups (like the side-chain tBu ether) are retained, a selective basic hydrolysis (saponification) would be employed. This strategy is common in the synthesis of protected peptide fragments in solution-phase synthesis, where the C-terminal carboxyl group is deprotected to allow for coupling with the N-terminus of another protected peptide. The stability of the tBu group to the basic conditions used for saponification makes this orthogonal approach feasible.
The Hydrochloride (HCl) Salt: Implications for Amino Group Reactivity
In the synthesis and application of amino acid derivatives such as O-tert-Butyl-L-threonine methyl ester (H-Thr(tBu)-OMe), the primary amino group is a critical site of reactivity. Controlling the nucleophilicity of this group is paramount for achieving desired chemical transformations, particularly in peptide synthesis. The formation of a hydrochloride (HCl) salt is a fundamental and widely employed strategy to modulate this reactivity.
The addition of hydrochloric acid to the amino acid ester results in the protonation of the highly basic α-amino group, converting it into an ammonium salt (R-NH3+ Cl-). youtube.com This transformation has profound implications for the compound's chemical behavior. By converting the lone pair of electrons on the nitrogen atom into a covalent bond with a proton, the amino group's nucleophilicity is effectively masked. scielo.brlibretexts.org This prevents the amine from participating in undesired side reactions and allows for the selective manipulation of other functional groups within the molecule. The presence of the HCl salt essentially serves as a temporary, readily reversible protecting group for the amine function.
Role in Amine Activation for Peptide Bond Formation
While seemingly counterintuitive, the hydrochloride salt plays a crucial role in the "activation" of the amino group for peptide bond formation. The activation is not a result of increased reactivity of the salt itself, but rather a consequence of its controlled removal. In its protonated ammonium form, the amino group is deactivated and cannot act as a nucleophile to attack an activated carboxyl group of another amino acid. scielo.brlibretexts.org The actual activation step for coupling is the in situ deprotonation (neutralization) of the hydrochloride salt to regenerate the free, nucleophilic amine (R-NH2). scielo.br
Protection/Deactivation : The amino acid ester is stored and handled as its stable HCl salt.
Activation/Deprotection : Just prior to coupling, a tertiary base is added to the reaction mixture.
Nucleophilic Attack : The liberated free amine attacks the activated carboxyl component to form the peptide bond.
This method is a cornerstone of solution-phase peptide synthesis, allowing for the sequential and controlled assembly of peptide chains. core.ac.uk
Table 1: Common Bases for Neutralization of Amino Acid Ester Hydrochloride Salts
| Base | Abbreviation | Chemical Formula | Key Characteristics |
|---|---|---|---|
| Triethylamine | TEA | (C2H5)3N | Commonly used, strong base. |
| Diisopropylethylamine | DIPEA, Hünig's base | (i-Pr)2NEt | Sterically hindered, non-nucleophilic base, often preferred to minimize side reactions. |
Stabilization of Amino Acid Esters for Storage and Handling
Amino acid esters in their free amine form can be chemically unstable and difficult to handle. reddit.com They are susceptible to several degradation pathways, including intermolecular condensation to form cyclic dipeptides known as diketopiperazines, as well as oligomerization or hydrolysis of the ester group. core.ac.ukquora.com These undesired reactions are driven by the nucleophilicity of the free amino group.
Converting the amino acid ester to its hydrochloride salt significantly enhances its stability, making it suitable for long-term storage and easier handling. reddit.comquora.com The protonation of the amino group renders it non-nucleophilic, effectively inhibiting the degradation pathways mentioned above. youtube.com This increased stability ensures a longer shelf life and maintains the integrity and purity of the compound. quora.com
Furthermore, while free base amino acid esters can be oils or low-melting-point solids, their hydrochloride salts are typically crystalline, free-flowing solids. peptide.com This physical state is advantageous for several reasons:
Ease of Handling : Crystalline solids are easier to weigh and transfer accurately compared to oils or hygroscopic materials.
Purity : The crystallization process used to form the salt serves as a purification step, removing impurities.
Improved Solubility : While salts can be less soluble in some organic solvents, they often exhibit improved solubility in others, facilitating their use in various reaction conditions. quora.com
The stability conferred by salt formation is a critical factor in the commercial availability and widespread use of amino acid derivatives like this compound in peptide synthesis and other areas of organic chemistry. quora.compeptide.com
Table 2: Comparison of H-Thr(tBu)-OMe Free Base vs. Hydrochloride Salt
| Property | Free Amine Form (H-Thr(tBu)-OMe) | Hydrochloride Salt (this compound) |
|---|---|---|
| Chemical Stability | Prone to degradation (e.g., diketopiperazine formation, oligomerization). core.ac.ukreddit.com | High stability, suitable for long-term storage. reddit.comquora.com |
| Amine Reactivity | Nucleophilic, ready for reaction. | Non-nucleophilic, amine is protected/deactivated. scielo.br |
| Physical State | Often an oil or low-melting solid. | Typically a stable, crystalline solid. peptide.com |
| Handling | Can be difficult to handle and weigh accurately. | Easy to handle, weigh, and store. |
| Purity | May contain impurities from degradation. | High purity due to crystallization. |
Analytical and Spectroscopic Characterization in Research of H Thr Tbu Ome.hcl Syntheses
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is a cornerstone technique for assessing the purity of H-Thr(tBu)-OMe.HCl and for monitoring the progress of its synthesis. By separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase, HPLC can quantify the amount of the desired product and detect the presence of impurities or unreacted starting materials.
Research studies often employ reversed-phase HPLC, typically using C18 columns, with mobile phases consisting of water and acetonitrile (B52724) or methanol (B129727), often acidified with TFA or formic acid. The detection is commonly performed using UV-Vis detectors, as many amino acid derivatives exhibit UV absorbance.
For example, in the synthesis and characterization of related protected threonine derivatives, HPLC has been used to achieve baseline separation of stereoisomers and impurities. One study reported the use of a Chiralpak IB column with a mobile phase of heptane:isopropanol (90:10) for chiral analysis, achieving retention times of 25.9 min for the L-enantiomer and 32.0 min for the D-enantiomer rsc.org. While this specific application was for a different derivative, it illustrates the principle of using HPLC for chiral purity assessment, which is also relevant for this compound if its synthesis involves chiral steps or potential racemization. Another source indicates a purity of ≥94.0% by HPLC for a similar compound thermofisher.com, and ≥98.0% (HPLC) for another netascientific.com.
Table 1: Typical HPLC Parameters and Purity for Protected Threonine Derivatives
| Parameter | Value/Description | Source Reference |
| Column Type | Chiralpak IB (for chiral analysis) or C18 (for general purity) | rsc.org |
| Mobile Phase | Heptane:i-PrOH (90:10) for chiral; Water/Acetonitrile/Methanol with acid for RP | rsc.org, thermofisher.com, netascientific.com |
| Detection Wavelength | Typically 210-220 nm (UV) | rsc.org, thermofisher.com, netascientific.com |
| Purity (Example) | ≥94.0% (HPLC) | thermofisher.com |
| Purity (Example) | ≥98.0% (HPLC) | netascientific.com |
| Retention Time | ~25.9 min (L-enantiomer, chiral column) | rsc.org |
During reaction monitoring, samples are taken at various time points and analyzed by HPLC to track the disappearance of starting materials and the formation of the product. This allows chemists to optimize reaction conditions, such as temperature, time, and reagent stoichiometry, to maximize yield and minimize side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Excess Determination
NMR spectroscopy is paramount for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically reveals characteristic signals corresponding to the protons of the tert-butyl group, the methyl ester, the alpha-proton (CH), the beta-proton (CH), the methyl group on the beta-carbon, and the amine proton (NH₂⁺, which may appear as a broad signal or be exchanged). The tert-butyl protons usually appear as a singlet around 1.1-1.3 ppm, integrating for nine protons, due to the shielding effect of the ether oxygen and the absence of adjacent protons. The methyl ester protons typically resonate as a singlet around 3.5-3.7 ppm. The diastereotopic protons on the beta-carbon often appear as a multiplet, and the alpha-proton also appears as a multiplet, with coupling to the beta-proton and the NH proton.
For instance, a ¹H NMR spectrum in CDCl₃ for a related compound, O-tert-butyl-L-threonine methyl ester, showed signals at δ 5.42 (d, J = 8.6 Hz, NH), 4.27 (ddd, J = 8.7, 7.0, 5.3 Hz, 1H, α-CH), 3.61 (s, 3H, OMe), 1.98-1.59 (m, 2H, β-CH₂ or CH), and 0.95 (t, J = 7.4 Hz, 3H, CH₃) rsc.org. Another example for a similar compound showed a singlet for the tert-butyl group at δ 1.06, a singlet for the methyl ester at δ 3.51, and a doublet for the beta-methyl group at δ 1.27 rsc.org. The hydrochloride salt form might influence the exact chemical shifts and the appearance of the NH proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary structural information. Key signals would include the carbonyl carbon of the methyl ester (around 170-172 ppm), the quaternary carbon of the tert-butyl ether (around 74-75 ppm), the methyl carbons of the tert-butyl group (around 27-28 ppm), the alpha-carbon (around 57-60 ppm), the beta-carbon (around 60-67 ppm), and the methyl group on the beta-carbon (around 15-20 ppm).
Diastereomeric Excess (d.e.) Determination: While this compound is typically synthesized from L-threonine, ensuring enantiomeric purity is crucial. If the synthesis involves steps where racemization is possible, or if a racemic mixture is intentionally synthesized, NMR can be used to determine the diastereomeric or enantiomeric excess. This is often achieved by forming diastereomeric derivatives with a chiral derivatizing agent (e.g., Mosher's acid) or by using chiral shift reagents. The resulting diastereomers will have distinct NMR signals, allowing for their quantification. For instance, a study on trifluoro-threonine derivatives used ¹⁹F NMR to determine diastereomeric excess nih.gov. While not directly applicable to this compound without derivatization, it highlights the principle of using NMR for chiral analysis.
Table 2: Representative NMR Chemical Shifts (¹H and ¹³C) for this compound Analogs
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity/Description | Solvent | Source Reference |
| ¹H NMR | ||||
| tert-Butyl (tBu) | ~1.1-1.3 | s (9H) | CDCl₃ | rsc.org |
| Methyl Ester (OMe) | ~3.5-3.7 | s (3H) | CDCl₃ | rsc.org |
| Alpha-CH (Hα) | ~4.2-4.5 | m (1H) | CDCl₃ | rsc.org |
| Beta-CH (Hβ) | ~1.5-2.0 | m (1H) | CDCl₃ | rsc.org |
| Beta-CH₃ (CH₃) | ~0.8-1.3 | d (3H) | CDCl₃ | rsc.org |
| NH₂⁺ | Variable | br s | D₂O/MeOD | rsc.org, google.com |
| ¹³C NMR | ||||
| Carbonyl (CO) | ~170-172 | s | CDCl₃ | rsc.org |
| tBu Quaternary C | ~74-75 | s | CDCl₃ | rsc.org |
| tBu Methyl C | ~27-28 | s | CDCl₃ | rsc.org |
| Alpha-C (Cα) | ~57-60 | s | CDCl₃ | rsc.org |
| Beta-C (Cβ) | ~60-67 | s | CDCl₃ | rsc.org |
| Beta-CH₃ (CH₃) | ~15-20 | s | CDCl₃ | rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific experimental conditions.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Impurity Profiling
Mass spectrometry is essential for confirming the molecular weight of this compound, thereby verifying its identity. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used.
The expected molecular ion for this compound (C₉H₁₉NO₃·HCl) would correspond to the free base plus a proton, i.e., [M+H]⁺. The molecular weight of the free base (C₉H₁₉NO₃) is approximately 190.25 g/mol . Therefore, the protonated species [M+H]⁺ would be around 191.26 m/z. In ESI positive mode, common adducts like [M+Na]⁺ (213.10 m/z) may also be observed. High-resolution mass spectrometry (HRMS) provides even greater certainty by determining the exact mass of the ion, allowing for the calculation of the elemental composition.
Several studies report mass spectrometry data for similar compounds. For example, a related O-tert-butyl-L-threonine methyl ester derivative showed MS (ESI) m/z: 259 (M⁺ + H), 281 (M⁺ + Na) rsc.org. Another study reported for a similar compound: MS (ESI) m/z: 331 (M⁺ + H), 353 (M⁺ + Na) rsc.org. The exact mass calculation for C₁₂H₁₉N₂O₄S (M⁺ + H) was found to be 287.1066 rsc.org. For this compound itself, HRMS calcd for C₉H₂₀ClNO₃ (M+H)⁺ is 225.113174 chemsrc.com.
MS is also invaluable for impurity profiling. By analyzing the mass spectrum, researchers can identify and quantify byproducts formed during synthesis, degradation products, or residual starting materials. Fragmentation patterns can further aid in elucidating the structure of unknown impurities. For instance, the presence of ions corresponding to loss of the tert-butyl group (M - 56) or other characteristic fragments can be observed.
Future Research Directions and Innovative Applications
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of protected amino acids like H-Thr(tBu)-OMe.HCl traditionally involves multi-step processes that can generate significant chemical waste. Future research is increasingly focused on developing "green" and more efficient synthetic methodologies.
Key Research Thrusts:
Catalytic Innovations: A significant area of development is the use of novel catalysts to improve yield and reduce environmental impact. For instance, a patented method for a related compound, O-tert-butyl-L-threonine tert-butyl ester, utilizes a ZSM-5 supported silicotungstic acid solid catalyst. This approach achieves yields of over 80% and purity greater than 99% and is suitable for industrial scale-up due to its simple process. google.com Future work could adapt such solid acid catalysts for the specific synthesis of the methyl ester derivative, minimizing the use of corrosive liquid acids like concentrated sulfuric acid.
Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative to traditional chemical synthesis. Threonine aldolases, for example, are enzymes that catalyze the formation of β-hydroxy-α-amino acids. researchgate.net Research into engineering these or other enzymes, such as hydroxylases, could lead to a direct and highly stereoselective synthesis of threonine derivatives. nih.gov An enzymatic route to this compound would operate under mild conditions (e.g., neutral pH, room temperature) in aqueous media, drastically reducing the need for harsh reagents and organic solvents.
Greener Solvents and Reagents: The principles of green chemistry advocate for replacing hazardous solvents and reagents. digitallibrary.co.in Research is exploring the use of more benign alternatives, such as tert-butyl methyl ether (TBME) as both a solvent and a source for the tert-butyl group. google.com Additionally, shifting away from reagents like thionyl chloride, which is often used for esterification but has safety and disposal issues, towards cleaner methods like using trimethylchlorosilane (TMSCl) in methanol (B129727), presents a more advantageous route due to milder conditions and easier operation. google.comnih.gov
Exploration in the Synthesis of Novel Pharmaceutical Leads and Bioactive Compounds
This compound is a valuable component in the synthesis of peptide-based therapeutics. The tert-butyl group on the threonine side chain prevents unwanted side reactions during peptide synthesis, making it a reliable building block for complex and sensitive molecules. peptide.com
Emerging Applications:
Anticancer Peptides: There is a growing interest in anticancer peptides (ACPs) due to their high specificity and low toxicity compared to conventional chemotherapy. eco-vector.com this compound can be incorporated into the synthesis of macrocyclic peptides designed to exhibit anti-cancer properties. For example, a related derivative, H-Thr(tBu)-Oxazole-OMe, was used as a key fragment in synthesizing a macrocyclic peptide with potential anti-cancer potency. escholarship.org Future research will involve using this compound to create novel peptide sequences and structures that can selectively target and disrupt cancer cells.
Antiviral Agents: Antiviral peptides (AVPs) represent a promising class of therapeutics to combat viral infections, including those from coronaviruses and influenza. nih.govmdpi.com These peptides can inhibit viral entry, replication, or assembly. nih.gov The chemical synthesis of AVPs, often through solid-phase peptide synthesis (SPPS), relies on protected amino acids like this compound to build the desired peptide chain. tci-thaijo.org Future work will focus on designing and synthesizing peptides incorporating Thr(tBu) that can target conserved regions of viral proteins, potentially leading to broad-spectrum antiviral drugs. nih.gov
Peptide-Based Drugs for Metabolic Diseases: The utility of this compound extends to producing peptide-based drugs for a range of diseases, including diabetes and infections. myskinrecipes.com The stability conferred by the tert-butyl group is crucial for synthesizing longer, more complex peptides that can mimic or inhibit biological pathways involved in such diseases.
Integration into Advanced Mechanistic Studies of Peptide Formation
Understanding the intricate mechanisms of peptide bond formation and the side reactions that can occur is critical for optimizing synthesis protocols. The unique structural features of the Thr(tBu) residue make it an excellent tool for such studies.
Areas of Investigation:
NMR Probes for Conformation and Binding: The tert-butyl group provides a strong, sharp signal in proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.gov This distinct signal can be used as a probe to study the conformation of peptides in solution and their binding to macromolecules, even in large complexes, as long as the group retains mobility. nih.govnih.gov Future research can integrate Thr(tBu) residues at specific locations within a peptide to monitor local environmental changes upon folding or interaction with a biological target, providing valuable insights into structure-function relationships. ias.ac.in
Studying Side Reactions: During peptide synthesis, particularly during the acid-mediated cleavage of the peptide from the resin, side reactions can occur. Peptides containing serine or threonine can undergo an acid-catalyzed N–O acyl shift. peptide.com Furthermore, the tert-butyl cations released from protecting groups can lead to unwanted alkylation of sensitive residues. peptide.comacs.org By synthesizing model peptides with this compound, researchers can systematically study the mechanisms of these side reactions and develop improved cleavage strategies and scavengers to minimize their occurrence.
Influence on Peptide Secondary Structure: The conformation of a peptide is crucial for its biological activity. Post-translational modifications like phosphorylation on threonine residues can induce significant conformational changes, often leading to the formation of specific secondary structures like the polyproline II (PPII) helix. udel.edu By incorporating Thr(tBu) into model peptides, researchers can study the steric and electronic effects of this bulky, non-polar group on peptide backbone conformation, providing a baseline for understanding the more complex effects of modifications like phosphorylation.
Computational Chemistry Approaches for Predicting Reactivity and Conformation
Computational chemistry has become an indispensable tool in peptide science, allowing for the prediction of structure, reactivity, and interaction dynamics, thereby guiding experimental work.
Computational Strategies:
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the conformational dynamics of peptides containing the Thr(tBu) residue. bonvinlab.orgnih.gov Researchers can use MD to study how the bulky tert-butyl group influences the peptide's flexibility, its interaction with solvent molecules, and its binding to target receptors. researchgate.net Future simulations could explore how peptides incorporating Thr(tBu) interact with cell membranes or viral proteins, helping to design peptides with enhanced therapeutic properties. mdpi.com
Q & A
Q. Advanced Research Focus
- HPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity >98% .
- LC-MS : Verify molecular weight (225.71 g/mol) and detect impurities (e.g., deprotected threonine derivatives) .
- NMR : Assign peaks for tert-butyl (δ ~1.2 ppm, singlet), methyl ester (δ ~3.7 ppm, singlet), and α-proton (δ ~4.3 ppm) .
How does the stability of this compound vary under different storage conditions?
Q. Basic Research Focus
- Temperature : Store at -20°C in sealed containers to prevent hydrolysis of the methyl ester group. At room temperature, degradation occurs within weeks .
- Moisture : Lyophilize the compound and store under nitrogen to avoid ester bond cleavage .
- Long-term stability : After 3 years at -20°C, purity remains >95% if moisture is excluded .
What strategies resolve contradictions in enantiomeric purity when using this compound in chiral peptide synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate D/L enantiomers, which differ in retention times by ~2 minutes .
- Circular Dichroism (CD) : Detect optical activity at 220–250 nm to confirm L-configuration dominance .
- Stereochemical fidelity : Avoid prolonged exposure to basic conditions (pH >9) to prevent racemization at the α-carbon .
How can side reactions involving the tert-butyl group be mitigated during deprotection?
Q. Advanced Research Focus
- Acidolysis : Use TFA (trifluoroacetic acid) at 0°C for selective tert-butyl removal without cleaving methyl esters. Monitor with FT-IR (loss of tert-butyl C-H stretch at ~2970 cm⁻¹) .
- Scavengers : Add triisopropylsilane (2% v/v) to quench carbocation intermediates, preventing alkylation side products .
- Kinetic studies : Optimize reaction time (typically 1–2 hours) to balance deprotection efficiency and side reactions .
What are the key discrepancies in reported solubility data for this compound, and how can they be resolved experimentally?
Q. Advanced Research Focus
- Conflicting data : Solubility in DMSO ranges from 10–50 mg/mL depending on hydration state.
- Methodology : Use Karl Fischer titration to quantify water content in solvent batches. Pre-dry the compound at 40°C under vacuum for 24 hours before solubility assays .
- Dynamic Light Scattering (DLS) : Detect aggregates in polar solvents (e.g., DMF) that may artificially lower measured solubility .
How does this compound compare to its D-enantiomer in peptide chain elongation efficiency?
Q. Advanced Research Focus
- Coupling kinetics : L-enantiomer (this compound) exhibits ~15% faster coupling rates in solid-phase synthesis due to favorable steric alignment .
- Epimerization risk : D-enantiomer (H-D-Thr(tBu)-OMe.HCl) shows higher racemization (>5%) under microwave-assisted conditions compared to L-form (<2%) .
- Structural impact : L-configuration is critical for α-helix stabilization in glycopeptides, as shown by molecular dynamics simulations .
What safety protocols are essential when handling this compound in large-scale reactions?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during deprotection .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
How can computational modeling predict the reactivity of this compound in novel peptide architectures?
Q. Advanced Research Focus
- DFT calculations : Model transition states for ester hydrolysis (activation energy ~25 kcal/mol) to predict stability in aqueous environments .
- Molecular docking : Simulate interactions with proteolytic enzymes (e.g., trypsin) to design protease-resistant peptides .
- Machine learning : Train models on existing peptide coupling data to optimize reaction conditions for new derivatives .
What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?
Q. Advanced Research Focus
- Steric hindrance : Coupling efficiency drops by ~30% for residues adjacent to bulky tert-butyl groups .
- Deprotection challenges : Incomplete tert-butyl removal requires iterative TFA treatments, risking peptide backbone cleavage .
- Scale-up : Aggregation on resin surfaces reduces yields beyond 0.1 mmol scales; use ultrasonic agitation to improve dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
